3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound belonging to the class of imidazoles. This compound is recognized for its unique structural features and diverse applications across various fields, including chemistry, biology, and medicine. Its molecular structure consists of a purine-like framework with specific substituents that enhance its biological activity and chemical reactivity.
3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is classified as an imidazole derivative. Imidazoles are characterized by their five-membered ring structure containing two nitrogen atoms. This compound's unique arrangement of methyl and isobutyl groups contributes to its distinct properties and potential applications.
The synthesis of 3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves several synthetic routes. One common method includes the cyclization of amido-nitriles under mild reaction conditions.
Industrial production often employs multicomponent reactions and condensation reactions to enhance efficiency and scalability while ensuring high purity levels.
The molecular formula for 3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is C13H17N5O2. The structure features:
The molecular weight of this compound is approximately 275.31 g/mol. The InChI for this compound is InChI=1S/C13H17N5O2/c1-5(2)9-12(15)14(3)11(17)10(9)16/h5-6H,1-4H3,(H,15,16) .
3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione participates in various chemical reactions typical of imidazole derivatives:
These reactions are crucial for synthesizing derivatives with enhanced biological activity or altered properties.
The mechanism of action for 3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors:
The exact molecular targets depend on the application context but generally relate to its potential antimicrobial and anticancer properties.
The physical properties of 3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
The chemical properties include:
These properties are essential for understanding its behavior in various chemical environments and applications .
3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific uses:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for potential biological activities such as antimicrobial and anticancer effects.
Medicine: Investigated for therapeutic applications in treating various diseases due to its biological activity.
Industry: Utilized in producing dyes and catalysts due to its unique chemical properties.
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2